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Compound of Interest

Compound Name: Boc-methylglycine-C2-bromine

Cat. No.: B15544217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-methylglycine-C2-bromine, systematically named tert-butyl N-(2-bromoethyl)-N-

methylglycinate, is a bifunctional molecule increasingly utilized in the field of chemical biology

and drug discovery. Its structure incorporates a Boc-protected N-methylglycine moiety and a

bromoethyl group, making it a valuable building block, particularly as a linker in the synthesis of

Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities

designed to hijack the cell's natural protein disposal system to selectively degrade target

proteins implicated in disease. This guide provides a comprehensive overview of the structure,

properties, and applications of Boc-methylglycine-C2-bromine, with a focus on its role in the

development of targeted protein degraders.

Molecular Structure and Properties
The chemical structure of Boc-methylglycine-C2-bromine combines the steric hindrance and

stability of the tert-butoxycarbonyl (Boc) protecting group with the reactivity of a primary alkyl

bromide. This configuration allows for sequential and controlled chemical modifications, a

crucial aspect in the multi-step synthesis of complex molecules like PROTACs.

Chemical Structure:

IUPAC Name:tert-butyl N-(2-bromoethyl)-N-methylglycinate
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Chemical Formula: C₉H₁₈BrNO₂

CAS Number: 1198592-36-7

A summary of the key physicochemical properties of Boc-methylglycine-C2-bromine and a

closely related analogue, tert-butyl N-(2-bromoethyl)carbamate, are presented below. Direct

experimental data for Boc-methylglycine-C2-bromine is not widely available in the public

domain; therefore, data for the carbamate analogue is provided for estimation purposes.

Table 1: Physicochemical Properties

Property
Value (Boc-methylglycine-
C2-bromine)

Value (tert-butyl N-(2-
bromoethyl)carbamate -
for estimation)

Molecular Weight 252.15 g/mol 224.1 g/mol

Melting Point Data not available 30-32 °C

Boiling Point Data not available 262.3 °C (Predicted)

Solubility Data not available

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate

Density Data not available 1.321 g/cm³ (Predicted)

Analytical Characterization
The structural integrity of Boc-methylglycine-C2-bromine is typically confirmed using

standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS).

¹H NMR: The proton NMR spectrum of the closely related tert-butyl N-(2-

bromoethyl)carbamate shows characteristic signals for the tert-butyl group (a singlet around

1.39 ppm), and two triplets for the ethyl bridge protons around 3.29 and 3.42 ppm. A broad

singlet for the NH proton is also observed around 7.08 ppm. For Boc-methylglycine-C2-
bromine, one would expect to see a singlet for the N-methyl group in addition to the signals

for the Boc group and the ethyl bridge.
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Mass Spectrometry: Due to the presence of a bromine atom, the mass spectrum of Boc-
methylglycine-C2-bromine will exhibit a characteristic isotopic pattern. Bromine has two

major isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 natural abundance. This

results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by

two mass units. This distinctive pattern is a key diagnostic feature for identifying bromine-

containing compounds.

Experimental Protocols
While a specific, detailed synthesis protocol for Boc-methylglycine-C2-bromine is not readily

available in peer-reviewed literature, its synthesis can be inferred from established methods for

similar compounds. The following is a plausible synthetic route based on the synthesis of

related N-Boc protected amino esters and alkyl halides.

Plausible Synthesis of tert-butyl N-(2-bromoethyl)-N-methylglycinate:

Step 1: Synthesis of tert-butyl N-methylglycinate

To a solution of N-methylglycine (sarcosine) in a suitable solvent such as a mixture of tert-

butanol and dichloromethane, add a Boc-protection agent like di-tert-butyl dicarbonate

(Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate).

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by

Thin Layer Chromatography (TLC).

Work up the reaction by washing with aqueous solutions to remove excess reagents and

byproducts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield Boc-N-methylglycine.

Esterify the resulting carboxylic acid by reacting it with a tert-butyl source, for example, by

using tert-butyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a Lewis

acid, or by other standard esterification methods suitable for generating tert-butyl esters.

Step 2: N-Alkylation with 1,2-dibromoethane
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Dissolve the tert-butyl N-methylglycinate in an appropriate aprotic solvent such as

acetonitrile or dimethylformamide (DMF).

Add a slight excess of 1,2-dibromoethane and a non-nucleophilic base, such as potassium

carbonate or cesium carbonate.

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

Upon completion, cool the reaction mixture and perform an aqueous workup to remove

inorganic salts.

Extract the product into an organic solvent, dry the organic layer, and concentrate it.

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl N-

(2-bromoethyl)-N-methylglycinate.

Application in PROTAC Synthesis and Targeted
Protein Degradation
Boc-methylglycine-C2-bromine is a key linker used in the synthesis of PROTACs. These

heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI),

another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two

components. The linker's length, rigidity, and chemical composition are critical for the efficacy

of the PROTAC.

A notable application of this linker is in the development of PROTACs targeting SMARCA2

(SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a,

member 2), a component of the SWI/SNF chromatin remodeling complex.[1][2] In cancers with

mutations in the related SMARCA4 gene, cancer cells often become dependent on SMARCA2

for survival, making it an attractive therapeutic target.[1]

Experimental Workflow: SMARCA2 Degradation via a PROTAC

The general workflow for developing and evaluating a SMARCA2-targeting PROTAC using a

linker derived from Boc-methylglycine-C2-bromine involves several key stages.
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Caption: A generalized experimental workflow for the development of a SMARCA2-targeting

PROTAC.

Signaling Pathway: PROTAC-Mediated SMARCA2 Degradation

The mechanism of action for a SMARCA2-targeting PROTAC involves hijacking the ubiquitin-

proteasome system. The PROTAC simultaneously binds to SMARCA2 and an E3 ubiquitin

ligase (e.g., VHL or Cereblon), forming a ternary complex. This proximity induces the E3 ligase

to polyubiquitinate SMARCA2. The polyubiquitin chain acts as a signal for the 26S proteasome,

which then recognizes and degrades the SMARCA2 protein.[3][4]
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Caption: Mechanism of PROTAC-mediated degradation of the SMARCA2 protein.
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Conclusion
Boc-methylglycine-C2-bromine is a versatile chemical tool with significant applications in

modern drug discovery, particularly in the synthesis of PROTACs. Its well-defined structure

allows for precise incorporation into complex molecules, enabling the development of targeted

therapies against challenging disease targets like SMARCA2. As the field of targeted protein

degradation continues to expand, the utility of such specialized linkers is expected to grow,

further empowering the creation of novel therapeutics for a range of diseases, including cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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